Bis(2,5-dichlorophenyl) sulfoxide

Lipophilicity Partition Coefficient Drug Design

Bis(2,5-dichlorophenyl) sulfoxide (CAS 602305-54-4) is a symmetrical diaryl sulfoxide characterized by two 2,5-dichlorophenyl rings bonded to a central sulfinyl (S=O) functional group. With a molecular formula of C12H6Cl4OS and a molecular weight of 340.05 g/mol, this compound represents a specialized organosulfur building block featuring a unique ortho,meta-dichloro substitution pattern on both aryl rings.

Molecular Formula C12H6Cl4OS
Molecular Weight 340.0 g/mol
CAS No. 602305-54-4
Cat. No. B12594813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,5-dichlorophenyl) sulfoxide
CAS602305-54-4
Molecular FormulaC12H6Cl4OS
Molecular Weight340.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)S(=O)C2=C(C=CC(=C2)Cl)Cl)Cl
InChIInChI=1S/C12H6Cl4OS/c13-7-1-3-9(15)11(5-7)18(17)12-6-8(14)2-4-10(12)16/h1-6H
InChIKeyVXQDGGDULGSCDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,5-dichlorophenyl) sulfoxide CAS 602305-54-4: Properties and Procurement Specifications


Bis(2,5-dichlorophenyl) sulfoxide (CAS 602305-54-4) is a symmetrical diaryl sulfoxide characterized by two 2,5-dichlorophenyl rings bonded to a central sulfinyl (S=O) functional group . With a molecular formula of C12H6Cl4OS and a molecular weight of 340.05 g/mol, this compound represents a specialized organosulfur building block featuring a unique ortho,meta-dichloro substitution pattern on both aryl rings . The compound is typically a solid at room temperature with limited aqueous solubility but readily dissolves in common organic solvents such as dichloromethane and acetone . The 2,5-dichloro substitution pattern confers distinct electronic properties compared to other dichlorophenyl sulfoxide regioisomers, making this specific CAS designation critical for research reproducibility [1].

Why Bis(2,5-dichlorophenyl) sulfoxide CAS 602305-54-4 Cannot Be Substituted with Generic Analogs


Diaryl sulfoxides with identical molecular formulas but different chlorine substitution patterns (e.g., 2,4-dichloro vs. 2,5-dichloro regioisomers) exhibit distinct physicochemical and reactivity profiles that preclude simple interchange in research applications [1]. The 2,5-dichloro substitution pattern on both aromatic rings creates a unique steric and electronic environment around the sulfinyl group, influencing both the compound's conformational preferences and its behavior in catalytic cycles [2]. This regioisomer is further differentiated from its corresponding sulfide (reduced form) and sulfone (over-oxidized form), each possessing fundamentally different oxidation states and associated reactivities [3]. Substituting Bis(2,5-dichlorophenyl) sulfoxide with other dichlorophenyl sulfoxides such as the 2,4-dichloro or 4-chloro analogs would introduce uncontrolled variables in structure-activity relationship studies or synthetic protocols, potentially compromising experimental outcomes and data reproducibility [4].

Bis(2,5-dichlorophenyl) sulfoxide CAS 602305-54-4: Quantitative Differentiation Evidence Against Comparators


Bis(2,5-dichlorophenyl) sulfoxide Exhibits Higher Lipophilicity than Non-Chlorinated or Mono-Chlorinated Analogs

Bis(2,5-dichlorophenyl) sulfoxide demonstrates a calculated LogP value of 6.33, which is substantially higher than the non-chlorinated parent diphenyl sulfoxide (LogP = 2.17) and the mono-chlorinated bis(4-chlorophenyl) sulfoxide analog . This difference arises from the presence of four chlorine atoms in the 2,5-positions, which increases molecular hydrophobicity and influences partitioning behavior in biphasic systems [1].

Lipophilicity Partition Coefficient Drug Design

Bis(2,5-dichlorophenyl) sulfoxide Provides Distinct Steric Hindrance Compared to 4-Chloro and 2,4-Dichloro Analogs

The 2,5-dichloro substitution pattern on both aryl rings creates a steric environment that differs from other dichlorophenyl regioisomers. Literature indicates that ortho-substituents can influence the reactivity of sulfoxides, with the 2,5-pattern providing a specific degree of steric hindrance around the sulfinyl group [1]. In a related bis(2-hydroxy-3,5-dichlorophenyl) sulfoxide, the steric hindrance from the ortho-hydroxy group was noted to prevent further oxidation to the sulfone, suggesting that ortho-substitution in this structural framework can modulate oxidation susceptibility [2].

Steric Effects Reaction Selectivity Oxidation Control

Bis(2,5-dichlorophenyl) sulfoxide Possesses Higher Molecular Weight and Chlorine Content than Common Analogs

The target compound has a molecular weight of 340.05 g/mol with four chlorine atoms (Cl content ~41.7% by mass), distinguishing it from both the non-halogenated diphenyl sulfoxide (202.27 g/mol, 0% Cl) and the bis(4-chlorophenyl) sulfoxide (271.16 g/mol, ~26.1% Cl) [1]. This higher molecular weight and halogen density influences volatility, thermal stability, and chromatographic retention behavior.

Physical Properties Halogen Content Material Characterization

Bis(2,5-dichlorophenyl) sulfoxide CAS 602305-54-4: Optimal Research and Industrial Application Scenarios


Specialized Intermediate for Synthesis of Sterically Demanding Diaryl Sulfoxides and Sulfones

Based on its 2,5-dichloro substitution pattern and steric hindrance profile [1], this compound is an ideal starting material for synthesizing more complex diaryl sulfoxides requiring ortho-substitution. Its controlled oxidation or reduction can yield the corresponding sulfone or sulfide, respectively, providing access to a family of sterically differentiated organosulfur compounds useful in catalyst development and materials science [2].

Heavy Atom Derivative for X-ray Crystallography Phasing

The presence of four chlorine atoms (41.7% Cl by mass) makes this compound particularly valuable as a heavy atom derivative in macromolecular X-ray crystallography . The enhanced anomalous scattering from chlorine atoms facilitates experimental phasing for protein structure determination, offering advantages over lighter halogen or non-halogenated sulfoxide derivatives.

High-Lipophilicity Probe Molecule for Membrane Partitioning and Drug Delivery Studies

With a calculated LogP of 6.33 , this compound exhibits lipophilicity that far exceeds that of common diaryl sulfoxides (LogP ~2-4). This property makes it suitable as a model compound for studying the behavior of highly lipophilic small molecules in biological membranes, formulation development for hydrophobic drugs, and biphasic extraction method optimization.

Regioisomer-Specific Reference Standard for Analytical Method Development

Given the distinct physicochemical properties conferred by the 2,5-dichloro pattern versus 2,4-dichloro or 4-chloro analogs, this compound serves as an essential reference standard for developing chromatographic methods capable of resolving positional isomers of dichlorinated diaryl sulfoxides [3]. Its unique retention characteristics enable method validation in pharmaceutical impurity profiling and environmental monitoring.

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